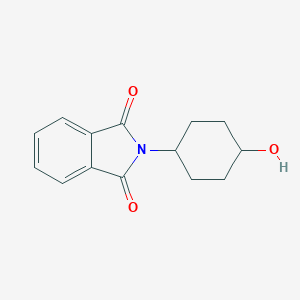

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCMDNAKVPTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-98-1 | |

| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a significant chemical intermediate. The document details the core synthesis protocol, including reaction conditions and materials, and presents relevant quantitative data in a structured format. Furthermore, this guide illustrates the synthetic pathway and experimental workflow through detailed diagrams.

Core Synthesis Protocol

The synthesis of this compound is achieved through the condensation reaction of phthalic anhydride and trans-4-aminocyclohexanol. This reaction is a well-established method for the formation of N-substituted phthalimides.

Reaction Scheme

The fundamental chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Phthalic Anhydride | 85-44-9 | C₈H₄O₃ | 148.12 |

| trans-4-Aminocyclohexanol | 27489-62-9 | C₆H₁₃NO | 115.17 |

| This compound | 99337-98-1 | C₁₄H₁₅NO₃ | 245.27[1] |

Experimental Protocols

A general and widely applicable protocol for the synthesis of N-substituted phthalimides from phthalic anhydride is provided below. This can be adapted for the specific synthesis of this compound.

Materials and Equipment

-

Phthalic anhydride

-

trans-4-Aminocyclohexanol

-

Glacial acetic acid (or another suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Recrystallization solvent (e.g., ethanol)

General Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phthalic anhydride and trans-4-aminocyclohexanol.

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask. The volume of the solvent should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-N-(4-Hydroxycyclohexyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-(4-Hydroxycyclohexyl)phthalimide is a chemical compound of interest in medicinal chemistry and materials science. As a derivative of phthalimide, a scaffold known for a wide range of biological activities, this compound presents potential for further investigation and development.[1] The presence of a hydroxyl group on the cyclohexyl ring introduces a point for further chemical modification and influences its physicochemical properties, which are critical for its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-N-(4-Hydroxycyclohexyl)phthalimide, detailed experimental protocols for their determination, and a proposed synthetic route. Additionally, it outlines a general workflow for the biological screening of this compound based on the known activities of related phthalimide derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | PubChem |

| Molecular Weight | 245.27 g/mol | PubChem |

| CAS Number | 99337-98-1 | Sigma-Aldrich[2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available. The related compound, N-(4-Oxocyclohexyl)phthalimide, has a melting point of 142.0 to 146.0 °C.[3] | ChemicalBook[3] |

| Boiling Point | Not available. Predicted for the related N-(4-Oxocyclohexyl)phthalimide: 410.0 ± 38.0 °C.[3] | ChemicalBook[3] |

| Solubility | Phthalimide is slightly soluble in water and more soluble in organic solvents like acetone, ethyl acetate, and methanol.[4][5] Specific data for the title compound is not available. | General knowledge |

| pKa | Not available. | |

| logP | Not available. |

Experimental Protocols

Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide

The synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide can be achieved through the reaction of trans-4-aminocyclohexanol with phthalic anhydride. The stereochemistry of the final product is dependent on the stereochemistry of the starting amine.

3.1.1. Synthesis of the Precursor: trans-4-Aminocyclohexanol

trans-4-Aminocyclohexanol can be synthesized from p-aminophenol via catalytic hydrogenation, followed by separation of the cis and trans isomers.

-

Materials: p-Aminophenol, Rhodium on alumina catalyst (Rh/Al₂O₃), Ethanol, Acetone, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

Hydrogenation: In a pressure vessel, dissolve p-aminophenol in ethanol and add the Rh/Al₂O₃ catalyst. Hydrogenate the mixture under pressure until the reaction is complete (monitored by TLC or GC).

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst.

-

Solvent Evaporation: Evaporate the ethanol to obtain a mixture of cis- and trans-4-aminocyclohexanol.

-

Isomer Separation: The separation of the cis and trans isomers can be achieved by fractional crystallization of their salts (e.g., hydrochlorides) or derivatives from a suitable solvent like acetone.[6] The trans isomer is typically less soluble and will precipitate out.

-

Neutralization: Dissolve the isolated trans-4-aminocyclohexanol salt in water and neutralize with a base (e.g., NaOH) to obtain the free amine. Extract the product with an organic solvent and dry the organic layer. Evaporate the solvent to yield pure trans-4-aminocyclohexanol.

-

3.1.2. Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide

-

Materials: trans-4-Aminocyclohexanol, Phthalic anhydride, Glacial acetic acid or another suitable high-boiling solvent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride and trans-4-aminocyclohexanol in glacial acetic acid.[7][8][9]

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water to remove any remaining acetic acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure trans-N-(4-Hydroxycyclohexyl)phthalimide.

-

Characterization of trans-N-(4-Hydroxycyclohexyl)phthalimide

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry. The trans configuration can be confirmed by the coupling constants of the cyclohexyl protons.

-

X-ray Crystallography: Grow single crystals of the compound from a suitable solvent. X-ray diffraction analysis will provide unambiguous confirmation of the molecular structure and the trans stereochemistry.

Determination of Physicochemical Properties

3.3.1. Melting Point Determination

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Place a small amount of the dried, purified compound into a capillary tube and seal one end.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.[3][10][11][12]

-

3.3.2. Solubility Determination

-

Materials: The compound, various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane), test tubes, vortex mixer.

-

Procedure:

-

Add a small, known amount of the compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) and vortex the mixture for a set period.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. If not, incrementally add more solvent until the solid dissolves or a large volume has been added, indicating poor solubility.[5][6][13][14][15]

-

Repeat the process with different solvents to determine the solubility profile.

-

3.3.3. pKa Determination

-

Method: Potentiometric titration or UV-Vis spectrophotometry.

-

Procedure (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong acid or base, monitoring the pH with a calibrated pH meter after each addition.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.[2][16][17][18][19]

-

3.3.4. logP (Octanol-Water Partition Coefficient) Determination

-

Method: Shake-flask method followed by quantification using HPLC or UV-Vis spectroscopy.

-

Procedure:

-

Prepare a solution of the compound in a mixture of n-octanol and water.

-

Shake the mixture vigorously for a prolonged period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully sample both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20][21][22][23]

-

Mandatory Visualizations

Caption: Synthetic workflow for trans-N-(4-Hydroxycyclohexyl)phthalimide.

Caption: Conceptual workflow for biological screening.

Potential Biological Activities and Screening

Phthalimide and its derivatives are well-documented as possessing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][10][13][14][15][24] Therefore, trans-N-(4-Hydroxycyclohexyl)phthalimide is a candidate for screening in these areas.

Anti-inflammatory Activity

Many N-substituted phthalimides have demonstrated potent anti-inflammatory effects.[4][13][24] A common in vitro screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[1][24][25]

-

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of trans-N-(4-Hydroxycyclohexyl)phthalimide for a predefined period.

-

Stimulation: Induce an inflammatory response by adding LPS to the cell culture.

-

NO Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Anticancer Activity

Phthalimide derivatives have also been extensively investigated as potential anticancer agents.[3][11][12][14][15] An initial screening for anticancer activity is typically performed using in vitro cytotoxicity assays against various cancer cell lines.

-

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Lines: Select a panel of human cancer cell lines for screening.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.[4][26][27][28]

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[4][26][27][28]

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

trans-N-(4-Hydroxycyclohexyl)phthalimide is a molecule with potential for further scientific exploration. This guide has provided the foundational physicochemical information, detailed experimental protocols for its synthesis and characterization, and a roadmap for investigating its potential biological activities. The provided methodologies will enable researchers to empirically determine the key physicochemical parameters and to initiate screening for potential therapeutic applications. The structural features of this compound, particularly the modifiable hydroxyl group, offer opportunities for the development of new derivatives with tailored properties.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. sphinxsai.com [sphinxsai.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. jetir.org [jetir.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. agilent.com [agilent.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. acdlabs.com [acdlabs.com]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. benchchem.com [benchchem.com]

- 25. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

Core Putative Mechanism of Action: Modulation of the CRL4CRBN E3 Ubiquitin Ligase Complex

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the putative mechanism of action of this compound, a molecule belonging to the isoindoline-1,3-dione class of compounds. Due to a lack of direct studies on this specific molecule, this guide extrapolates its mechanism based on the well-established activities of structurally similar compounds, notably thalidomide and its analogs (lenalidomide and pomalidomide), which are known as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs). The proposed core mechanism centers on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins and subsequent downstream cellular effects.

The central hypothesis for the mechanism of action of this compound is its function as a molecular glue that recruits neo-substrates to the CRL4CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[1][2] This mechanism is the cornerstone of the therapeutic and teratogenic effects of thalidomide and its derivatives.[3]

The CRL4CRBN complex is composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and Cereblon (CRBN) acting as the substrate receptor.[4] In its native state, this complex targets endogenous proteins for degradation. The binding of isoindoline-1,3-dione derivatives to a specific pocket in CRBN allosterically modifies the complex, altering its substrate specificity.[1] This leads to the recognition and binding of proteins that are not normally targeted by CRL4CRBN, termed "neo-substrates."[2][5]

Key neo-substrates identified for related compounds include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is a key driver of the anti-myeloma and immunomodulatory effects of IMiDs.[2][6] The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are critical for the survival of multiple myeloma cells.[1][6]

-

Casein Kinase 1α (CK1α): The degradation of this protein is particularly relevant to the treatment of myelodysplastic syndrome with deletion of chromosome 5q.[2][7]

The trans-4-Hydroxycyclohexyl moiety of the molecule likely influences its binding affinity to CRBN and the specific conformation of the binding pocket, which in turn could modulate the repertoire of neo-substrates targeted for degradation.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. Cereblon - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS 99337-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 99337-98-1, identified as 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. This molecule belongs to the class of N-substituted phthalimides, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document details its chemical structure, physicochemical properties, synthetic approaches, and potential biological relevance, with a focus on providing actionable information for research and development.

Chemical Structure and Identification

The chemical structure of CAS 99337-98-1 is characterized by a phthalimide group attached to a trans-4-hydroxycyclohexyl moiety.

Systematic Name: this compound[1][2][3][4]

Synonyms:

-

trans-N-(4-Hydroxycyclohexyl)phthalimide[5]

-

4-(Phthalimido)cyclohexanol

-

trans-2-(4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula: C₁₄H₁₅NO₃[1][2][4]

Molecular Weight: 245.27 g/mol [1][2][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2][4] |

| Molecular Weight | 245.27 g/mol | [1][2][4] |

| Boiling Point | 410.1 ± 38.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 201.8 ± 26.8 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and other organic solvents. | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |

Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.70 | m | 4H | Aromatic protons of the phthalimide ring |

| 4.0 - 3.8 | m | 1H | CH-N of the cyclohexyl ring |

| 3.7 - 3.5 | m | 1H | CH-OH of the cyclohexyl ring |

| 2.2 - 2.0 | m | 4H | Equatorial protons of the cyclohexyl ring |

| 1.6 - 1.4 | m | 4H | Axial protons of the cyclohexyl ring |

| ~1.8 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (imide) |

| ~134 | Quaternary aromatic carbons (phthalimide) |

| ~132 | CH aromatic carbons (phthalimide) |

| ~123 | CH aromatic carbons (phthalimide) |

| ~70 | CH-OH (cyclohexyl) |

| ~52 | CH-N (cyclohexyl) |

| ~34 | CH₂ (cyclohexyl) |

| ~30 | CH₂ (cyclohexyl) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3300 | O-H stretch (hydroxyl group) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1770 - 1700 | C=O stretch (imide, asymmetric and symmetric) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1400 - 1300 | C-N stretch |

| 1200 - 1000 | C-O stretch (hydroxyl group) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 245 | [M]⁺ |

| 227 | [M - H₂O]⁺ |

| 148 | [Phthalimide]⁺ |

| 104 | [C₆H₄(CO)]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of this compound

A general and representative protocol for the synthesis of N-substituted phthalimides from phthalic anhydride and an amine is provided below. This can be adapted for the specific synthesis of the target compound.

Caption: General workflow for the synthesis of this compound.

Materials:

-

Phthalic anhydride

-

trans-4-Aminocyclohexanol

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

-

Dry the purified product under vacuum.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in publicly accessible literature, the isoindoline-1,3-dione scaffold is present in a variety of biologically active molecules. Derivatives have been reported to possess anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[7][8]

Of particular interest is the structural relationship of this compound to Cadisegliatin (TTP399) , a liver-selective glucokinase activator developed for the treatment of diabetes.[9][10] Cadisegliatin contains the trans-4-substituted cyclohexyl moiety, suggesting that this compound could serve as a key intermediate or building block in its synthesis.

Glucokinase Activation Pathway

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily in the liver and pancreatic β-cells. It acts as a glucose sensor, and its activation leads to increased glucose uptake and glycogen synthesis in the liver, and insulin secretion from the pancreas. Cadisegliatin is a glucokinase activator (GKA).[9][10][11][12]

Caption: Simplified signaling pathway of glucokinase activation by a glucokinase activator (GKA).

Applications in Research and Drug Development

Given its structural features and relationship to pharmacologically active compounds, this compound holds potential in several areas of research:

-

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents, particularly for metabolic disorders, inflammation, and neurological conditions.

-

Fragment-Based Drug Discovery: The phthalimide and hydroxycyclohexyl moieties can be explored as fragments for interaction with various biological targets.

-

Process Chemistry: As a key intermediate in the development of scalable synthetic routes to complex molecules like Cadisegliatin.

Conclusion

This compound (CAS 99337-98-1) is a well-defined chemical entity with potential applications in synthetic and medicinal chemistry. This technical guide has provided a detailed summary of its structure, properties, and a representative synthetic protocol. The structural link to the glucokinase activator Cadisegliatin highlights its relevance in the development of novel therapeutics for metabolic diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. CAS#:99337-98-1 | this compound | Chemsrc [chemsrc.com]

- 2. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[(1r,4r)-4-hydroxycyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione | 99337-98-1 | Buy Now [molport.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. This compound - CAS:99337-98-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. 99337-98-1|this compound|BLD Pharm [bldpharm.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdsn.de [bdsn.de]

- 10. Cadisegliatin - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound belonging to the phthalimide class, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance based on the activities of structurally related molecules.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 245.27 g/mol | [1][2][3][4] |

| CAS Number | 99337-98-1 | [2][3][4] |

| IUPAC Name | 2-(trans-4-hydroxycyclohexyl)isoindole-1,3-dione | |

| Synonyms | trans-N-(4-Hydroxycyclohexyl)phthalimide | [2][3] |

Experimental Protocols

Plausible Synthesis of this compound

This protocol is based on general methods for phthalimide synthesis.[5][6]

Materials:

-

Phthalic anhydride

-

trans-4-Aminocyclohexanol

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and trans-4-aminocyclohexanol.

-

Add a suitable volume of glacial acetic acid to serve as the solvent.

-

Equip the flask with a reflux condenser and a stirring mechanism.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol or water) to remove impurities.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

-

Dry the purified crystals of this compound under vacuum.

-

Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for this compound is limited. However, the broader class of isoindoline-1,3-dione derivatives has been extensively studied and shown to exhibit a range of biological effects, including anti-inflammatory, analgesic, and enzyme inhibitory activities.[7][8][9][10]

One of the well-documented activities of some isoindoline-1,3-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[8][10]

Below is a conceptual workflow for screening the anti-inflammatory activity of a compound like this compound.

References

- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. 2-[(1r,4r)-4-hydroxycyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione | 99337-98-1 | Buy Now [molport.com]

- 4. scbt.com [scbt.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. Due to the limited publicly available quantitative data for this specific molecule, this guide also incorporates information from the structurally similar compound, N-(cyclohexylthio)phthalimide, to provide reasonable estimations and detailed experimental protocols.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound and a Structural Analog.

| Property | This compound | N-(cyclohexylthio)phthalimide (Analog) |

| Molecular Formula | C₁₄H₁₅NO₃ | C₁₄H₁₅NO₂S |

| Molecular Weight | 245.27 g/mol | 261.34 g/mol |

| Appearance | White to light yellow crystalline powder | White, crystalline organic compound[1] |

| Aqueous Solubility | Data not available | 12.4 mg/L (20°C, pH 4.74-5)[2] |

| Organic Solvent Solubility | Data not available | Soluble in acetone, ethyl acetate, toluene, benzene, ether. Slightly soluble in gasoline. Insoluble in kerosene.[1][3] |

| Log P (Octanol/Water) | Data not available | 2.82 - 3.56 (25°C, pH 6.9)[2] |

| Melting Point | Data not available | 80-82°C[1] |

Solubility Profile

Estimated Solubility

Based on the data for N-(cyclohexylthio)phthalimide, the aqueous solubility of this compound is likely to be in the low mg/L range. It is expected to be soluble in solvents such as acetone, ethyl acetate, and toluene.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of the compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare saturated solutions by adding an excess amount of the compound to each solvent in sealed vials.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each solvent and temperature.

The following diagram illustrates the experimental workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. While specific stability data is unavailable, information on the hydrolysis of a related compound provides some insight.

Estimated Stability

N-(cyclohexylthio)phthalimide undergoes hydrolysis with a half-life of 23.3 hours at 25°C and pH 7.[2] This suggests that the imide ring in this compound may also be susceptible to hydrolysis, particularly under basic conditions. The presence of the hydroxyl group on the cyclohexyl ring might also influence its degradation pathways.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

pH meter

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH.

-

Store the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample in the dark.

-

Analyze both the light-exposed and dark control samples.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Analyze samples at various time points.

-

The logical relationship for initiating a forced degradation study is depicted in the following diagram.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows beyond standard physicochemical characterization. Research in these areas would be novel and contribute significantly to the understanding of this compound's biological activity.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct quantitative data is limited, the information from a close structural analog and the detailed experimental protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to conduct their own comprehensive studies. Further investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.

References

Unveiling trans-N-(4-Hydroxycyclohexyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-N-(4-Hydroxycyclohexyl)phthalimide, a molecule belonging to the versatile class of phthalimide derivatives. While specific research on this particular compound is limited in publicly available literature, this document consolidates the known information and extrapolates from the broader chemical and pharmacological context of N-substituted phthalimides. This guide covers its discovery and history (or lack thereof), plausible synthetic routes with detailed experimental protocols, and a review of the biological activities and potential mechanisms of action of related compounds, offering a foundational resource for researchers interested in exploring its therapeutic potential.

Introduction and History

The phthalimide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] The history of phthalimides in medicine is most notably marked by the tragic case of thalidomide, which underscored the profound and stereospecific biological effects these molecules can exert. Since then, extensive research has focused on harnessing the therapeutic potential of phthalimide derivatives while ensuring their safety.

A specific discovery and detailed historical account for trans-N-(4-Hydroxycyclohexyl)phthalimide (CAS Number: 99337-98-1) is not well-documented in peer-reviewed journals or historical chemical literature. Its emergence is likely the result of broader synthetic explorations of N-substituted phthalimides for various applications, including as chemical intermediates and potential pharmacophores. The related compound, N-(4-Oxocyclohexyl)phthalimide (CAS Number: 104618-32-8), has been identified as an intermediate in the synthesis of photoresists for the electronics industry and as an impurity in the production of the pharmaceutical agent Pramipexol.[3] This suggests that the hydroxy derivative may have been synthesized as part of these or similar chemical development programs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 99337-98-1 | Commercial Supplier |

| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |

| Molecular Weight | 245.27 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | General knowledge of phthalimides |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | General knowledge of phthalimides |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide is not available. However, based on established methods for the synthesis of N-substituted phthalimides, a plausible and efficient synthetic route can be proposed. The most common methods involve the reaction of phthalic anhydride with a primary amine or the Gabriel synthesis.

Proposed Synthetic Route: From Phthalic Anhydride and trans-4-Aminocyclohexanol

This is the most direct and likely method for the preparation of trans-N-(4-Hydroxycyclohexyl)phthalimide. The reaction involves the condensation of phthalic anhydride with trans-4-aminocyclohexanol.

Reaction Scheme:

Caption: Proposed synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq).

-

Solvent: Add a suitable solvent such as glacial acetic acid or toluene to the flask. The solvent facilitates the reaction and the removal of water.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure trans-N-(4-Hydroxycyclohexyl)phthalimide.

Alternative Synthetic Route: Reduction of N-(4-Oxocyclohexyl)phthalimide

Another plausible route involves the synthesis of the corresponding ketone, N-(4-Oxocyclohexyl)phthalimide, followed by its reduction to the alcohol.

Workflow Diagram:

Caption: Alternative synthetic workflow via reduction.

Detailed Experimental Protocol (Reduction Step):

-

Dissolution: Dissolve N-(4-Oxocyclohexyl)phthalimide (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), in portions to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess reducing agent.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Biological Activities and Potential Applications

While no specific biological data for trans-N-(4-Hydroxycyclohexyl)phthalimide has been found in the scientific literature, the phthalimide scaffold is associated with a broad spectrum of pharmacological activities.[1][2] This suggests that the title compound could be a candidate for screening in various therapeutic areas.

Table of Biological Activities of Representative N-Substituted Phthalimide Derivatives:

| Biological Activity | Example Compound(s) | Key Findings | Reference |

| Anti-inflammatory | Pomalidomide | Inhibition of TNF-α production. | [4] |

| Anticancer | Thalidomide Analogs | Inhibition of tumor cell proliferation and angiogenesis. | [5] |

| Antimicrobial | Various N-substituted phthalimides | Activity against various bacterial and fungal strains. | [6] |

| Anticonvulsant | N-Arylphthalimide derivatives | Protection against seizures in animal models. | [1] |

| Hypolipidemic | N-Phenylphthalimide derivatives | Reduction of plasma cholesterol and triglyceride levels. | [7] |

Potential Mechanism of Action: A Hypothetical Pathway

Given the well-established role of many phthalimide derivatives as modulators of cytokine production, a plausible, yet hypothetical, mechanism of action for trans-N-(4-Hydroxycyclohexyl)phthalimide could involve the inhibition of pro-inflammatory signaling pathways. One such key pathway is the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where trans-N-(4-Hydroxycyclohexyl)phthalimide could exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling pathway, such as the IKK complex or the nuclear translocation of NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α. It must be emphasized that this is a speculative pathway based on the known activities of other phthalimides and requires experimental validation.

Future Directions

The lack of specific data on trans-N-(4-Hydroxycyclohexyl)phthalimide presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

-

Biological Screening: A broad-based biological screening of the compound against a panel of targets, including those for which other phthalimides have shown activity (e.g., cancer cell lines, inflammatory markers, microbial strains).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the trans-hydroxycyclohexyl moiety on biological activity.

-

Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

trans-N-(4-Hydroxycyclohexyl)phthalimide represents an under-explored molecule within the pharmacologically significant class of phthalimides. While its specific history and properties are not well-documented, this technical guide provides a framework for its synthesis and potential biological evaluation based on the extensive knowledge of related compounds. The information presented here serves as a valuable starting point for researchers aiming to investigate the chemical and biological properties of this and other novel N-substituted phthalimide derivatives.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]

- 6. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

potential therapeutic targets of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

A Note to the Reader: As of December 2025, publicly available scientific literature and bioassay data do not contain specific therapeutic targets or detailed mechanistic studies for the compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. While the isoindoline-1,3-dione core is a well-established pharmacophore present in numerous biologically active compounds, research has not yet elucidated the specific biological activities of this particular derivative.

This guide will, therefore, provide a comprehensive overview of the therapeutic potential of the broader isoindoline-1,3-dione class of molecules, drawing on extensive research into its various derivatives. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential applications of this compound, by highlighting the likely avenues of investigation based on its structural class.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a popular building block for the development of a wide array of therapeutic agents. The biological activities of isoindoline-1,3-dione derivatives are diverse and depend heavily on the nature of the substituent attached to the nitrogen atom.

Potential Therapeutic Targets of the Isoindoline-1,3-dione Class

Based on extensive research into various N-substituted isoindoline-1,3-diones, the following therapeutic areas and molecular targets represent the most promising avenues for the investigation of this compound.

Neurodegenerative Diseases

A significant body of research points to the potential of isoindoline-1,3-dione derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.

-

Cholinesterase Inhibition: Many derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] A deficiency in acetylcholine is a key feature of Alzheimer's disease. The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[1]

-

Hypothesized Signaling Pathway for Cholinesterase Inhibition:

Hypothesized Cholinesterase Inhibition Pathway.

-

Oncology

The isoindoline-1,3-dione scaffold is a core component of several immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma. While the specific mechanism of action can vary, some derivatives have demonstrated direct cytotoxic effects on cancer cell lines.

-

Anticancer Activity: Studies have reported the cytotoxic potential of isoindoline-1,3-dione derivatives against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), A549 (lung cancer), Caco-2 (colorectal adenocarcinoma), and HCT-116 (colorectal carcinoma).[2][3] The mechanisms underlying this cytotoxicity are likely diverse and require further investigation for specific derivatives.

-

General Experimental Workflow for Assessing Cytotoxicity:

Workflow for Cytotoxicity Screening.

-

Inflammatory and Infectious Diseases

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented, with some also exhibiting antimicrobial and antiprotozoal activities.

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown analgesic activity, suggesting an interaction with pathways involved in pain and inflammation.[4]

-

Antimicrobial and Antileishmanial Activity: Some halogenated derivatives of isoindoline-1,3-dione have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as against Leishmania tropica.[3]

-

Anti-mycobacterial Activity: Hybrid molecules incorporating the isoindoline-1,3-dione scaffold have been synthesized and shown to be effective against Mycobacterium tuberculosis.[5]

Quantitative Data for Isoindoline-1,3-dione Derivatives (Illustrative)

The following table summarizes representative quantitative data for various isoindoline-1,3-dione derivatives to illustrate the range of potencies observed for this class of compounds. Note: This data is not for this compound but for other derivatives.

| Derivative Class | Target/Assay | IC50 Value | Reference |

| N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 µM to 7.4 µM | [1] |

| Phenyl(phenylimino)methyl derivative | Analgesic Activity (in vivo) | 1.6 times more active than metamizole sodium | [4] |

| Azide and silyl ether derivative | A549 Cancer Cell Line | 19.41 ± 0.01 µM | [2] |

| Tetra-brominated derivative | Leishmania tropica | 0.0478 µmol/mL | [3] |

| Piperidine-linked 4-aminoquinoline hybrid | Mycobacterium tuberculosis | MIC99 of 6.25 µg/mL | [5] |

Experimental Protocols

Detailed experimental protocols for the assays mentioned above are crucial for the systematic evaluation of new derivatives like this compound. Below are generalized methodologies based on the cited literature.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

-

Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

DTNB solution

-

ATCI solution

-

AChE solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of potential applications, including in neurodegenerative diseases, oncology, and infectious diseases. While specific biological data for this compound is currently lacking, its structural similarity to other active derivatives suggests that it warrants further investigation.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, starting with those identified for the broader isoindoline-1,3-dione class. In vitro enzymatic and cell-based assays, as outlined in this guide, would be the logical first steps in elucidating its potential therapeutic value. Subsequent in vivo studies would then be necessary to validate any promising in vitro findings. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) data to guide further drug development efforts.

References

- 1. chemwhat.com [chemwhat.com]

- 2. scbt.com [scbt.com]

- 3. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (also known as trans-N-(4-Hydroxycyclohexyl)phthalimide), a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this specific compound, this document outlines a plausible synthetic protocol and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₅NO₃[1][2] Molecular Weight: 245.27 g/mol [1][2] CAS Number: 99337-98-1[1][2]

Synthesis a a a

The synthesis of this compound can be achieved through the condensation reaction of phthalic anhydride with trans-4-aminocyclohexanol. A general and robust method involves reacting the two starting materials in a suitable solvent, such as glacial acetic acid, under reflux conditions. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

Experimental Protocol:

A proposed experimental protocol, adapted from general procedures for the synthesis of isoindoline-1,3-dione derivatives, is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and trans-4-aminocyclohexanol (1.0 equivalent) in glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. The crude product is then collected by filtration.

-

Purification: The collected solid is washed with cold water and a cold, dilute solution of sodium bicarbonate to remove any unreacted phthalic anhydride and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Data Summary

a a a ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 | m | 2H | Aromatic protons (Hα to C=O) |

| ~ 7.7 | m | 2H | Aromatic protons (Hβ to C=O) |

| ~ 4.0 | m | 1H | CH-N (cyclohexyl) |

| ~ 3.6 | m | 1H | CH-OH (cyclohexyl) |

| ~ 2.1 | m | 4H | Cyclohexyl protons (adjacent to CH-N and CH-OH) |

| ~ 1.5 | m | 4H | Cyclohexyl protons |

| ~ 1.8 | br s | 1H | OH |

a a a ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (imide) |

| ~ 134 | Aromatic C-H (β to C=O) |

| ~ 132 | Aromatic C (quaternary) |

| ~ 123 | Aromatic C-H (α to C=O) |

| ~ 69 | CH-OH (cyclohexyl) |

| ~ 52 | CH-N (cyclohexyl) |

| ~ 34 | Cyclohexyl CH₂ |

| ~ 30 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad | O-H stretch |

| ~ 3070 | Medium | Aromatic C-H stretch |

| ~ 2940, 2860 | Strong | Aliphatic C-H stretch |

| ~ 1770, 1710 | Strong | C=O stretch (imide, asymmetric and symmetric) |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1400 | Medium | C-N stretch |

| ~ 1070 | Strong | C-O stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 245.11 | [M]⁺ (Molecular Ion) |

| 227 | [M - H₂O]⁺ |

| 160 | [Phthalimide fragment]⁺ |

| 148 | [Phthalic anhydride fragment]⁺ |

| 104 | [C₆H₄(CO)]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Methodologies for Spectroscopic Analysis

Should this compound be synthesized, the following standard methodologies would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While experimentally derived data is not publicly accessible, the provided information, based on established chemical principles, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound. Further empirical studies are necessary to definitively confirm the data presented herein.

References

Methodological & Application

Application Notes and Protocols for 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound structurally related to thalidomide.[1][2] Thalidomide and its analogs are a significant class of therapeutic agents known as immunomodulatory imide drugs (IMiDs).[3][4] These molecules are recognized for their potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[5][6] The primary mechanism of action for many thalidomide analogs involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][8] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as neosubstrates.

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential anti-proliferative and immunomodulatory effects.

Molecular Target and Signaling Pathway

The principal molecular target of thalidomide analogs is the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] Binding of the compound to CRBN induces the recruitment of neosubstrates, leading to their degradation. This targeted protein degradation is the basis for the diverse biological activities of these compounds.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-Proliferative Assay in Multiple Myeloma Cell Lines

This protocol details the methodology to assess the anti-proliferative activity of this compound on human multiple myeloma cell lines.

1. Materials and Reagents:

-

Human multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well clear bottom white plates

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

2. Experimental Workflow:

Caption: Workflow for the in vitro anti-proliferation assay.

3. Detailed Procedure:

-

Cell Culture: Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: After incubation, perform a cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® assay, allow the plate to equilibrate to room temperature, add the reagent, and measure luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

4. Data Presentation:

| Cell Line | This compound IC50 (µM) |

| MM.1S | [Insert experimental value] |

| RPMI 8226 | [Insert experimental value] |

Protocol 2: TNF-α Secretion Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to evaluate the immunomodulatory effect of the compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) secretion from Lipopolysaccharide (LPS)-stimulated human PBMCs.[3]

1. Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

ELISA plate reader

2. Experimental Workflow:

Caption: Workflow for the TNF-α inhibition assay.

3. Detailed Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

4. Data Presentation:

| Assay Parameter | This compound IC50 (µM) |

| TNF-α Inhibition | [Insert experimental value] |

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. Based on its structural similarity to thalidomide, this compound is expected to exhibit activities consistent with Cereblon modulation. These assays will enable researchers to quantify its anti-proliferative and immunomodulatory potential, providing valuable data for further drug development efforts. It is recommended to also investigate the compound's effect on the degradation of known Cereblon neosubstrates to further elucidate its mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 7. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Applications of Isoindoline-1,3-diones in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce various substituents have made it a versatile template for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where isoindoline-1,3-dione derivatives have shown significant promise, including oncology, inflammation, analgesia, and neuroprotection.

I. Anticancer Applications: Immunomodulatory Drugs (IMiDs) and Beyond

Isoindoline-1,3-diones are most famously represented by the class of immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[3][4]

Mechanism of Action of IMiDs in Multiple Myeloma

Lenalidomide and pomalidomide bind to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][3] This binding event alters the substrate specificity of the ligase, leading to the recruitment and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] These transcription factors are crucial for the survival of multiple myeloma cells.[5] Their degradation leads to the downregulation of key oncogenes, including interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.[1][5]

References

- 1. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione as a Potential Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction